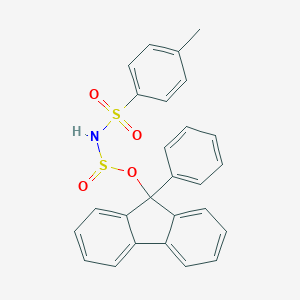
1,1'-(But-2-ene-2,3-diyl)bis(4-methoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(But-2-ene-2,3-diyl)bis(4-methoxybenzene): is an organic compound with the molecular formula C18H20O2 It is characterized by the presence of two methoxybenzene groups connected by a but-2-ene-2,3-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) typically involves the reaction of 4-methoxybenzyl chloride with but-2-ene-2,3-diol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the diol displace the chloride ions, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the but-2-ene-2,3-diyl linker to a single bond.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 1,1’-(Butane-2,3-diyl)bis(4-methoxybenzene).
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,1’-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The methoxy groups and the but-2-ene-2,3-diyl linker play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(But-2-ene-2,3-diyl)bis(4-hydroxybenzene): Similar structure but with hydroxyl groups instead of methoxy groups.
1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of methoxy groups.
1,1’-(But-2-ene-2,3-diyl)bis(4-chlorobenzene): Similar structure but with chloro groups instead of methoxy groups.
Uniqueness
1,1’-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
895-37-4 |
|---|---|
Molekularformel |
C18H20O2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
1-methoxy-4-[(E)-3-(4-methoxyphenyl)but-2-en-2-yl]benzene |
InChI |
InChI=1S/C18H20O2/c1-13(15-5-9-17(19-3)10-6-15)14(2)16-7-11-18(20-4)12-8-16/h5-12H,1-4H3/b14-13+ |
InChI-Schlüssel |
AVDZRLFBDGAZLP-BUHFOSPRSA-N |
SMILES |
CC(=C(C)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Isomerische SMILES |
C/C(=C(/C)\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(=C(C)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-ethoxycarbonyl-2-phenyl-4,5-dihydrospiro[1,3-thiazole-5,9'-(9'H)-fluorene]](/img/structure/B371471.png)





![1-{3,5-bis[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]benzoyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B371481.png)

![N-{[mesityl(phenylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B371484.png)
![2-{[Mesityl(sulfinyl)methyl]sulfanyl}naphthalene](/img/structure/B371485.png)
